An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid. This compound, a derivative of the naturally occurring kojic acid, has garnered interest for its potential biological activities. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its known biological effects and mechanisms of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.
Chemical and Physical Properties
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a solid organic compound. Its core structure is a 4H-pyran-4-one ring, substituted with a chloromethyl group at the 2-position and a hydroxyl group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₃ | [1][2][3] |
| Molecular Weight | 160.56 g/mol | [1][2][3] |
| CAS Number | 7559-81-1 | [1][2][3] |
| Appearance | Solid | N/A |
| Melting Point | 164-165 °C | N/A |
| Boiling Point | Data not available | [4][5] |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis
The primary route for the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is through the chlorination of kojic acid.
Experimental Protocol: Synthesis from Kojic Acid
This protocol describes the synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one from kojic acid and thionyl chloride.
Materials:
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Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
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Thionyl chloride (SOCl₂)
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Anhydrous diethyl ether
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Anhydrous benzene
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
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Ice bath
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Filtration apparatus
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend kojic acid in anhydrous diethyl ether.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride to the cooled suspension with continuous stirring.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Gently reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the resulting precipitate and wash it with cold anhydrous diethyl ether.
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The crude product can be purified by recrystallization from a suitable solvent such as benzene.
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Dry the purified product under vacuum.
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one has demonstrated notable biological activities, primarily as an antimicrobial and an enzyme inhibitor.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][7][8]
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is believed to be the disruption of the microbial cell membrane. The lipophilic nature of the pyran ring facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
Tyrosinase Inhibition
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[9][10] This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.
Mechanism of Action: Copper Chelation
Tyrosinase is a copper-containing enzyme. The inhibitory action of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one stems from its ability to chelate the copper ions within the active site of the enzyme. The 5-hydroxy and 4-keto groups of the pyranone ring form a bidentate ligand that binds to the copper ions, rendering the enzyme inactive.[11][12]
Safety and Handling
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a versatile compound with established antimicrobial and enzyme-inhibiting properties. This guide has summarized its fundamental chemical and physical data, provided a clear synthesis protocol, and detailed its primary mechanisms of biological action. Further research into its solubility, pKa, and a broader range of biological activities could unlock its full potential in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pyrans | Fisher Scientific [fishersci.com]
- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent tyrosinase inhibitor, T1, with significant anti-melanogenesis ability by zebrafish in vivo assay and computational molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

